molecular formula C14H17N3O2 B4912691 N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B4912691
M. Wt: 259.30 g/mol
InChI Key: RBOORKGNHZZNTH-UHFFFAOYSA-N
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Description

N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the formation of the oxadiazole ring followed by the attachment of the butanamide moiety. One common method involves the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring or the butanamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be compared with other oxadiazole derivatives, such as:

    N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: Similar in structure but with a different position of the methyl group on the phenyl ring.

    N-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: Another positional isomer with the methyl group at the ortho position.

    N-methyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide: A derivative with a chlorine substituent instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-5-3-6-11(9-10)14-16-13(19-17-14)8-4-7-12(18)15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOORKGNHZZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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